molecular formula C38H74NO10P B3265206 Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate CAS No. 40290-42-4

Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate

Cat. No.: B3265206
CAS No.: 40290-42-4
M. Wt: 736.0 g/mol
InChI Key: KLFKZIQAIPDJCW-GPOMZPHUSA-N
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Description

1,2-dihexadecanoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl L-serine in which the phosphatidyl acyl groups at both positions 1 and 2 are specified as hexadecanoyl (palmitoyl). It has a role as a mouse metabolite. It is functionally related to a hexadecanoic acid. It is a conjugate acid of a 1,2-dihexadecanoyl-sn-glycero-3-phospho-L-serine(1-).
PS(16:0/16:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1,2-Dihexadecanoyl-sn-glycero-3-phosphoserine is a natural product found in Bos taurus with data available.
PS(16:0/16:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

Scientific Research Applications

Enzyme Inhibitors and Chemical Synthesis

  • Sodium derivatives, such as sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(S)- and -3(R)-[(4-methoxyphenyl)amino]-6-methylheptanoates, are used in the synthesis of enzyme inhibitors. These compounds serve as intermediates for creating inhibitors targeting enzymes like renin, which are crucial in regulating blood pressure and electrolyte balance (Thaisrivongs et al., 1987).

Pharmacological Research

  • Research on sodium salts of certain compounds, such as LY293111 sodium, demonstrates their potential in treating respiratory conditions. These compounds exhibit anti-inflammatory properties and can inhibit leukotriene B4-induced airway obstruction, suggesting their usefulness in addressing pulmonary diseases (Silbaugh et al., 2000).

Materials Science and Industrial Applications

  • Sodium salts of various chemical compounds have applications in creating functional materials. For instance, Oxiranemethanesulfonic acid sodium salt, with its molecular structure comprising epoxy and hydrophilic sulfonate groups, is used to produce materials like emulsifiers, gelling agents, and photosensitive materials (Chen Zheng-guo, 2005).

Chemical Properties and Reactions

  • The study of sodium salts, such as sodium hydrogensquarate monohydrate, contributes to our understanding of chemical properties and reactions. The coordination and hydrogen bonding in these compounds inform us about their stability, reactivity, and potential uses in various chemical processes (Petrova et al., 2006).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of sodium hydroxide with [(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amine followed by the reaction with phosphorous acid.", "Starting Materials": [ "Sodium hydroxide", "[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amine", "Phosphorous acid" ], "Reaction": [ "Step 1: Dissolve [(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amine in water.", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes.", "Step 3: Add phosphorous acid to the solution and stir for 2 hours.", "Step 4: Filter the solution to obtain the final product, Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate." ] }

CAS No.

40290-42-4

Molecular Formula

C38H74NO10P

Molecular Weight

736.0 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)/t34-,35+/m1/s1

InChI Key

KLFKZIQAIPDJCW-GPOMZPHUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(CO)NP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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